

Technical Guide: 2-Chlorophenyl Trifluoromethanesulfonate

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Compound of Interest

Compound Name: 2-Chlorophenyl
trifluoromethanesulfonate

CAS No.: 66107-36-6

Cat. No.: B1348845

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Synthesis, Spectral Characterization, and Quality Assurance

Executive Summary & Compound Profile

2-Chlorophenyl trifluoromethanesulfonate is a critical "pseudohalide" intermediate in cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig).[1] It effectively converts the phenol moiety of 2-chlorophenol into an electrophile capable of oxidative addition to Pd(0), while retaining the orthogonal reactivity of the chlorine atom for subsequent functionalization.[1]

Property	Data
IUPAC Name	2-Chlorophenyl trifluoromethanesulfonate
Molecular Formula	
Molecular Weight	260.62 g/mol
Appearance	Colorless Oil
Key Application	Orthogonal cross-coupling (Ar-OTf vs. Ar-Cl selectivity)

Synthesis Protocol: The Tf₂O/Pyridine Method

Rationale: The use of Triflic Anhydride (

) with Pyridine is preferred over PhNTf₂ for this substrate due to cost-efficiency and the high reactivity of the phenol.[1] Strict temperature control is required to prevent the formation of colored impurities.[1]

Reagents

- Substrate: 2-Chlorophenol (1.0 equiv)
- Electrophile: Trifluoromethanesulfonic anhydride () (1.2 equiv)
- Base: Pyridine (2.0 equiv)[2][3]
- Solvent: Dichloromethane (), anhydrous[1]

Step-by-Step Methodology

- Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with or Ar.[1]
- Solvation: Dissolve 2-chlorophenol (e.g., 10 mmol) and pyridine (20 mmol) in anhydrous (15 mL).
- Cryogenic Addition: Cool the solution to 0°C (ice bath). Critical: Do not add at room temperature to avoid exothermic decomposition.[1]
- Electrophile Introduction: Add (12 mmol) dropwise via syringe over 10–15 minutes.

- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (Silica; 100% Hexanes;).^{[2][3]}
- Quench & Workup:
 - Quench with water (cold).
 - Extract with .^[1]
 - Wash organic layer with 1M HCl (to remove pyridine), then Sat.^[1] , then Brine.^[1]
 - Dry over and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, 100% Hexanes) yields the product as a colorless oil.^[1]

Comprehensive NMR Data

Note: Data referenced from high-field instrumentation (500 MHz for

).

A. Proton NMR ()

The spectrum exhibits an ABCD-like aromatic pattern.^[1] The protons ortho to the electron-withdrawing groups (Cl and OTf) are significantly deshielded.^[1]

Shift (ppm)	Multiplicity	Integration	Assignment
7.56 – 7.51	Multiplet (m)	1H	H-3 (Ortho to Cl)
7.38 – 7.31	Multiplet (m)	3H	H-4, H-5, H-6 (Overlapping)

Interpretation: The most downfield signal (7.56 ppm) typically corresponds to the proton adjacent to the Chlorine atom (H-3) or the Triflate (H-6), depending on specific solvation effects, but the inductive combination generally pushes these two downfield compared to the meta/para positions.[1]

B. Carbon-13 NMR ()

The diagnostic feature is the quartet arising from the Carbon-Fluorine coupling in the trifluoromethyl group.[1]

Shift (ppm)	Splitting	Coupling ()	Assignment
145.9	Singlet	-	C-1 (Ipso to OTf)
131.5	Singlet	-	C-Ar
129.4	Singlet	-	C-Ar
128.5	Singlet	-	C-Ar
127.4	Singlet	-	C-2 (Ipso to Cl)
123.2	Singlet	-	C-Ar
118.7	Quartet	Hz	(Triflate Carbon)

C. Fluorine-19 NMR ()

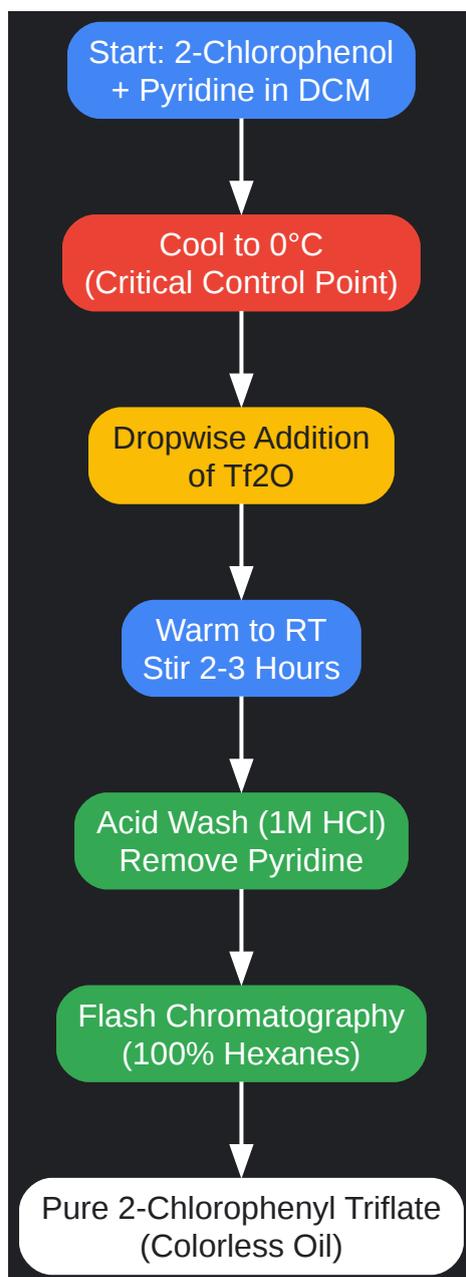
This is the primary tool for purity assessment.[1]

Shift (ppm)	Multiplicity	Assignment
-73.5	Singlet	(Product)
-78.0 (Impurity)	Singlet	TfOH (Hydrolysis byproduct)

Visualization: Workflows & Logic[1]

Figure 1: Synthesis Pathway

This diagram outlines the critical process flow for generating high-purity material.[1]

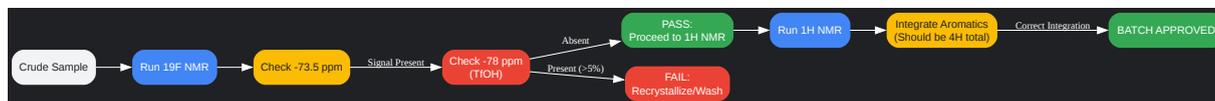


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Caption: Step-by-step synthesis workflow emphasizing temperature control and purification.

Figure 2: NMR Quality Control Logic

A self-validating logic tree to determine if the synthesized batch is suitable for cross-coupling.



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Caption: QC Decision Tree. The ^{19}F spectrum is the fastest indicator of triflate hydrolysis.[1]

Expert Insights & Troubleshooting

Stability & Storage

Aryl triflates are generally stable but susceptible to hydrolysis under basic, aqueous conditions.
[1]

- Storage: Store under inert atmosphere (Ar/N₂) at 4°C.
- Sign of Degradation: Appearance of a yellow tint (liberation of phenols/oxidized byproducts) or a sharp peak at -78 ppm in

NMR (Triflic acid formation).[1]

Reactivity Context

In Pd-catalyzed coupling, the C-OTf bond is more reactive towards oxidative addition than the C-Cl bond.[1] This allows for chemoselective substitution:[1][4]

- First Coupling: Suzuki coupling at C-OTf (using Pd(PPh₃)₄).
- Second Coupling: Buchwald-Hartwig amination at C-Cl (using Pd₂(dba)₃ + XPhos).

References

- Primary Spectral Source

- Title: N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling.[1]
- Source: The Journal of Organic Chemistry, 2019, 84, 18, 11407–11418.[1]
- Data Verification: Compound 24 in Supporting Information.[1]
- URL: [\[Link\]](#)[5]
- Synthesis Protocol Grounding
 - Title: Preparation of Aryl Triflates (General Methodologies).[1]
 - Source: Organic Syntheses, Coll.[1] Vol. 8, p.97 (1993); Vol. 68, p.138 (1990).[1]
 - URL: [\[Link\]](#)

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